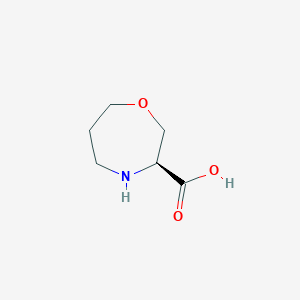![molecular formula C10H11BrFNO B13077735 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine](/img/structure/B13077735.png)
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is a chemical compound with the molecular formula C10H11BrFNO It is known for its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to an azetidine moiety via a methoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorophenol and azetidine.
Formation of the Methoxy Linker: The phenol group of 2-bromo-3-fluorophenol is reacted with a suitable methoxy reagent under basic conditions to form the methoxy-substituted phenyl compound.
Coupling with Azetidine: The methoxy-substituted phenyl compound is then coupled with azetidine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: The methoxy and azetidine moieties can participate in coupling reactions with other organic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can modify the functional groups on the azetidine ring.
Aplicaciones Científicas De Investigación
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an azetidine ring.
2-Bromo-3-fluoroanisole: Contains a methoxy group but lacks the azetidine moiety.
Uniqueness
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-[(2-bromo-3-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
Clave InChI |
YNESZEVFSQGLHL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=C(C(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


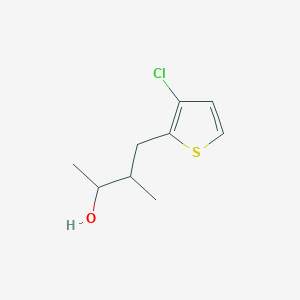
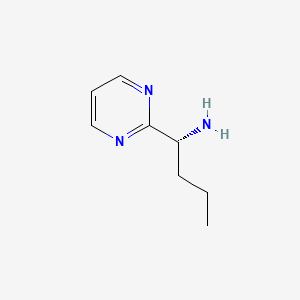
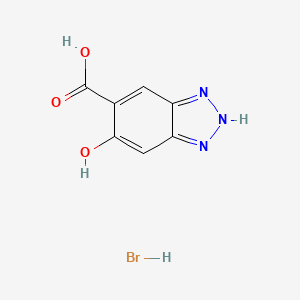
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)


![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)


![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
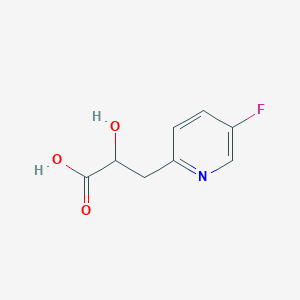
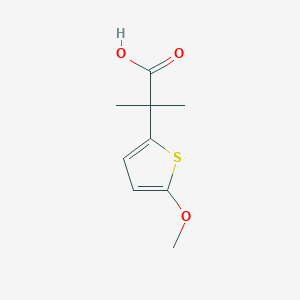
![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
